2-(Chloromethyl)-1,3-dioxane

Description

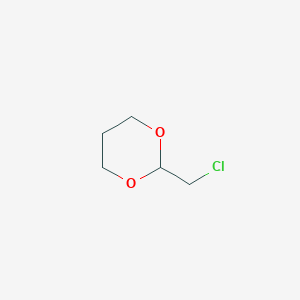

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c6-4-5-7-2-1-3-8-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDXDCZKRGYUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339907 | |

| Record name | 2-(Chloromethyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5695-72-7 | |

| Record name | 2-(Chloromethyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview and Significance of 2 Chloromethyl 1,3 Dioxane in Contemporary Organic Chemistry

Structural Features and Chemical Classifications within 1,3-Dioxanes

2-(Chloromethyl)-1,3-dioxane is classified as a saturated six-membered heterocyclic compound, containing two oxygen atoms at positions 1 and 3 of the ring. It is specifically a cyclic acetal (B89532) formed, in principle, from chloroacetaldehyde (B151913) and 1,3-propanediol (B51772). The presence of the chloromethyl group (-CH2Cl) at the C2 position is a key structural feature, introducing a reactive site for nucleophilic substitution.

Like other 1,3-dioxanes, the ring preferentially adopts a chair-like conformation to minimize steric and torsional strain. itrcweb.org This conformation is more complex than that of cyclohexane (B81311) due to the shorter C-O bond lengths and the presence of lone-pair electrons on the oxygen atoms. itrcweb.org For 2-substituted 1,3-dioxanes, the substituent generally favors the equatorial position to reduce steric interactions with the axial hydrogens on C4 and C6. itrcweb.org Computational studies on related 2-substituted-5,5-bis(chloromethyl)-1,3-dioxanes have confirmed that chair conformations with equatorial groups at C2 are the most stable. researchgate.net

The molecule's structure combines the stability of the dioxane ring under many conditions with the reactivity of a primary alkyl chloride, making it a bifunctional synthetic building block.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5695-72-7 cymitquimica.com |

| Molecular Formula | C₅H₉ClO₂ researchgate.net |

| Molecular Weight | 136.58 g/mol researchgate.net |

| Appearance | Liquid |

| Classification | Heterocyclic Compound, 1,3-Dioxane (B1201747), Cyclic Acetal, Organochloride |

Historical Context of 1,3-Dioxane Chemistry and 2-(Chloromethyl) Derivatives

The development of 1,3-dioxane chemistry is intrinsically linked to the broader history of acetals as protecting groups in organic synthesis. The use of acetals to protect carbonyl groups from undesired reactions became a fundamental strategy in the early-to-mid 20th century, with early procedures for their preparation appearing in resources like Organic Syntheses by 1941. masterorganicchemistry.comwikipedia.org The formation of cyclic acetals using diols, such as the reaction of a carbonyl compound with 1,3-propanediol to yield a 1,3-dioxane, became a standard and efficient protection method. wikipedia.orglibretexts.org

A pivotal era for 1,3-dioxane chemistry occurred in the 1960s, driven by the pioneering work of chemists like E. L. Eliel. researchgate.net This period saw an intensive investigation into the conformational analysis and stereochemistry of the 1,3-dioxane ring. researchgate.netpsu.edu These fundamental studies, such as a notable 1968 paper in the Journal of the American Chemical Society, established 1,3-dioxanes as classic models for understanding conformational preferences and non-bonded interactions in heterocyclic systems. acs.org

Following the establishment of their fundamental properties, the focus expanded to the synthesis and application of functionalized 1,3-dioxane derivatives. Methods for creating acetals from halogenated aldehydes were developed, leading to the synthesis of halomethyl-substituted dioxanes. google.com By the 1980s, detailed procedures for preparing related haloalkyl-1,3-dioxanes were being published, highlighting their recognized value as stable, yet reactive, intermediates for constructing more complex molecules. orgsyn.org

Current Research Relevance and Academic Interest in this compound Systems

This compound and its derivatives continue to attract academic and industrial interest due to their utility as versatile synthetic intermediates. The chloromethyl group serves as a handle for introducing the 1,3-dioxane moiety into larger molecules through nucleophilic substitution reactions. cymitquimica.comontosight.ai

Contemporary research demonstrates the application of these systems in several key areas:

Building Blocks for Complex Molecules: The compound is used as a precursor in the synthesis of more elaborate structures. For example, substituted 2-(chloromethyl)-1,3-dioxanes are key intermediates in the preparation of novel maleimide (B117702) derivatives with potential biological activity. bohrium.com In other work, the related 2-(bromomethyl)-2-(chloromethyl)-1,3-dioxane (B12833512) has been used to synthesize cyclopropenone ketals, which are valuable reagents in cycloaddition reactions for forming five-membered carbocycles. chemicalbook.com

Pharmaceutical and Agrochemical Synthesis: The 1,3-dioxane ring is a structural motif found in various biologically active compounds. Halogenated 1,3-dioxane derivatives are of particular interest in the design of new drugs and agrochemicals. researchgate.net Patents describe the use of (4R-cis)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxane derivatives in the synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs. google.com

Conformational Analysis: Advanced derivatives of 1,3-dioxane remain important subjects for fundamental studies in physical organic chemistry. Modern computational and spectroscopic techniques are applied to understand the subtle conformational equilibria and stereoelectronic effects within these ring systems, which provides broader insights into molecular behavior. researchgate.netresearchgate.net

Polymer Chemistry: The reactivity of the chloromethyl group makes these compounds potential monomers for polymerization and polycondensation reactions, allowing for the introduction of the cyclic acetal functionality into polymer backbones or side chains. researchgate.net

Table 2: Selected Research Applications of this compound and Derivatives

| Research Area | Application/Finding | Key Compound Type |

|---|---|---|

| Medicinal Chemistry | Used in the synthesis of HMG-CoA reductase inhibitors (statins). google.com | Substituted 2-(chloromethyl)-1,3-dioxanes |

| Synthetic Methodology | Serves as a precursor to maleimide derivatives via multi-step synthesis. bohrium.com | {2-[3(4)-Nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-aminobenzoates |

| Reagent Synthesis | Employed to create cyclopropenone ketals for use in [3+2] cycloadditions. chemicalbook.com | 2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane |

| Fundamental Chemistry | Utilized as a model system for conformational and stereoelectronic studies. researchgate.netresearchgate.net | Various substituted 1,3-dioxanes |

Synthetic Methodologies for 2 Chloromethyl 1,3 Dioxane and Its Analogues

Classical Approaches to 1,3-Dioxane (B1201747) Formation with Chloromethyl Substitution

Traditional methods for the synthesis of 2-(chloromethyl)-1,3-dioxane and its analogues primarily rely on well-established reactions such as acid-catalyzed acetalization, halogenation, and transacetalization. These techniques are valued for their reliability and are foundational in the production of this class of compounds.

Acid-Catalyzed Acetalization Reactions

Acid-catalyzed acetalization is a cornerstone for the formation of 1,3-dioxanes. organic-chemistry.org This reaction typically involves the condensation of an aldehyde or ketone with a 1,3-diol in the presence of an acid catalyst. organic-chemistry.org For the synthesis of this compound, the reaction is carried out between chloroacetaldehyde (B151913) and 1,3-propanediol (B51772).

The mechanism is initiated by the protonation of the carbonyl oxygen of chloroacetaldehyde by an acid catalyst, which enhances its electrophilicity. chegg.com Subsequently, one of the hydroxyl groups of 1,3-propanediol attacks the carbonyl carbon in a nucleophilic addition. An intramolecular cyclization then occurs, followed by the elimination of a water molecule to yield the stable 1,3-dioxane ring. chegg.com To drive the equilibrium towards the product, water is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

A variety of Brønsted and Lewis acids can be employed as catalysts. Common choices include p-toluenesulfonic acid and sulfuric acid. organic-chemistry.orgias.ac.in The reaction conditions are generally mild, making this a versatile method for the synthesis of various 1,3-dioxane derivatives.

Table 1: Examples of Acid Catalysts in 1,3-Dioxane Synthesis

| Catalyst | Substrates | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | Benzaldehyde (B42025), 1,3-Propanediol | Toluene | Reflux | High | organic-chemistry.org |

| Sulfuric Acid | Benzaldehyde, 1,3-Propanediol | Not specified | Not specified | Not specified | chegg.com |

| Iodine | Styrene derivatives, Paraformaldehyde | Not specified | Not specified | 82-92 | researchgate.net |

Halogenation Protocols for Introducing the Chloromethyl Moiety

The chloromethyl group can be introduced either by starting with a chlorinated aldehyde, as described above, or by halogenating a pre-formed 1,3-dioxane derivative. libretexts.org For instance, the halogenation of 2-methyl-1,3-dioxane (B3054962) can be employed to synthesize this compound. This approach involves the substitution of a hydrogen atom on the methyl group with a chlorine atom. libretexts.org

Such reactions are typically radical in nature and are initiated by UV light or heat. libretexts.org The process involves the homolytic cleavage of the halogen molecule to generate halogen radicals, which then abstract a hydrogen atom from the methyl group of 2-methyl-1,3-dioxane. The resulting radical reacts with another halogen molecule to form the desired product and a new halogen radical, thus propagating the chain reaction.

Controlling the degree of halogenation can be a challenge, as multiple halogenations can occur. libretexts.org To favor monosubstitution, the reaction conditions, such as the ratio of reactants, must be carefully controlled. libretexts.org

Transacetalization Strategies in 1,3-Dioxane Synthesis

Transacetalization offers an alternative route to this compound. This method involves the reaction of a 1,3-diol with a pre-existing acetal (B89532), such as chloroacetaldehyde dimethyl acetal, in the presence of an acid catalyst. thieme-connect.de This equilibrium-driven process results in the exchange of the alcohol components of the acetal.

This strategy is particularly useful when the starting aldehyde is unstable or difficult to handle. The reaction mechanism is similar to that of direct acetalization, involving protonation of an oxygen atom of the starting acetal, followed by nucleophilic attack by the 1,3-diol and subsequent elimination of the original alcohol. The removal of the more volatile alcohol (in this case, methanol) from the reaction mixture drives the reaction to completion. mdpi.com

Advanced and Stereoselective Synthesis of Chloromethylated 1,3-Dioxane Systems

Modern synthetic chemistry has seen the development of advanced methodologies that allow for greater control over the stereochemical outcome of reactions. For the synthesis of substituted 1,3-dioxanes, including those with a chloromethyl group, asymmetric and diastereoselective methods are of paramount importance.

Asymmetric Synthesis Routes via Chiral Catalysis (e.g., Prins Reaction)

The Prins reaction, an acid-catalyzed reaction between an alkene and an aldehyde, is a powerful tool for the synthesis of 1,3-dioxanes. ias.ac.in When a chiral catalyst is employed, this reaction can be rendered enantioselective, providing access to optically active 1,3-dioxane derivatives. nih.govacs.org

In the context of synthesizing a chiral analogue of this compound, the Prins reaction would involve the reaction of an appropriate alkene with chloroacetaldehyde in the presence of a chiral Lewis or Brønsted acid catalyst. The catalyst coordinates to the aldehyde, activating it for nucleophilic attack by the alkene. The subsequent cyclization of the intermediate carbocation with a molecule of the aldehyde or water leads to the formation of the 1,3-dioxane ring. researchgate.net The chiral environment provided by the catalyst directs the approach of the reactants, resulting in the preferential formation of one enantiomer over the other. acs.org

Recent advancements have seen the use of confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts to achieve high enantioselectivity in the intermolecular Prins reaction of styrenes with paraformaldehyde. nih.govacs.org

Table 2: Chiral Catalysts in Asymmetric 1,3-Dioxane Synthesis

| Catalyst Type | Example | Reaction | Stereoselectivity | Reference |

|---|

Diastereoselective Control in the Formation of Substituted 1,3-Dioxanes

When the 1,3-diol or the aldehyde precursor contains pre-existing stereocenters, the formation of the 1,3-dioxane ring can lead to the creation of new stereocenters, resulting in diastereomeric products. Diastereoselective control is crucial in such cases to obtain a single, desired stereoisomer.

The stereochemical outcome of the acetalization reaction can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. In many cases, the formation of the thermodynamically more stable diastereomer is favored. The chair-like conformation of the 1,3-dioxane ring generally favors equatorial positioning of larger substituents to minimize steric hindrance. thieme-connect.de

For instance, the reduction of a ketone precursor can be performed stereoselectively to yield either the cis or trans 5-hydroxy-1,3-dioxane. lookchem.com The use of specific reducing agents, such as L-Selectride for the cis isomer and LiAlH4 for the trans isomer, allows for high diastereoselectivity. lookchem.com Such principles can be applied to control the stereochemistry of more complex 1,3-dioxane systems.

Enantioselective Preparation of this compound Derivatives

The asymmetric synthesis of substituted 1,3-dioxanes is a crucial area of research, as the stereochemistry of these compounds can significantly influence their biological activity and physical properties. While specific methods targeting this compound are not extensively detailed in readily available literature, general strategies for the enantioselective synthesis of substituted 1,3-dioxanes and the closely related 1,3-dioxolanes provide a framework for potential approaches.

One prominent strategy involves the use of chiral catalysts to control the stereochemical outcome of the reaction. For instance, chiral binaphthyldiimine-Ni(II) complexes have been successfully employed to catalyze asymmetric 1,3-dipolar cycloaddition reactions. organic-chemistry.org These reactions involve the generation of carbonyl ylides from donor-acceptor oxiranes, which then react with aldehydes to produce cis-1,3-dioxolanes with high levels of diastereoselectivity and enantioselectivity. organic-chemistry.org Adapting such catalytic systems to the reaction of a suitable chloromethyl-substituted precursor with a 1,3-diol could potentially yield enantiomerically enriched this compound derivatives.

Another approach is substrate-controlled synthesis, where a chiral starting material directs the stereochemistry of subsequent transformations. The synthesis of chiral 1,3-dioxolanes has been achieved with excellent enantiomeric excess by reacting salicylaldehyde (B1680747) with commercially available, enantiopure diols in the presence of an acid catalyst like Montmorillonite K10. nih.gov Since the chiral centers of the diols are not directly involved in the reaction, their stereochemistry is transferred, resulting in highly enantiopure products. nih.gov This principle could be applied to the synthesis of chiral this compound derivatives by selecting an appropriate enantiopure 1,3-diol.

Sustainable and Green Chemistry Approaches to this compound Precursors

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. For compounds like this compound, this involves utilizing renewable feedstocks and atom-economical reactions to generate key precursors. A significant advancement in this area is the valorization of bioglycerol, a byproduct of biodiesel production, to synthesize epichlorohydrin (B41342), a crucial intermediate.

Cycloaddition Reactions of Epichlorohydrin in 1,3-Dioxolane (B20135) Synthesis

A key green synthetic route involves the cycloaddition reaction of epichlorohydrin with ketones or aldehydes to form chloromethyl-substituted five-membered cyclic acetals (1,3-dioxolanes), which are close structural analogues of 1,3-dioxanes. This reaction is 100% atom economical, meaning all the atoms from the reactants are incorporated into the final product, thus minimizing waste. The reaction is typically catalyzed by a Lewis or Brønsted acid.

Catalyst Development for Environmentally Benign Protocols

The development of reusable, solid acid catalysts is central to creating sustainable protocols. These heterogeneous catalysts are easily separated from the reaction mixture, reducing purification costs and environmental impact.

Research has demonstrated the high efficacy of supported heteropolyacids in the cycloaddition of epichlorohydrin with acetone. Specifically, 20% (w/w) cesium-substituted dodecatungstophosphoric acid (Cs₂.₅H₀.₅PW₁₂O₄₀) supported on K10 clay has been identified as a highly active and reusable catalyst.

Optimal reaction conditions for this system were found to be a temperature of 70°C and a 1:8 molar ratio of epichlorohydrin to acetone. The reaction mechanism is proposed to be of the Langmuir–Hinshelwood–Hougen–Watson (LHHW) type, with an activation energy of 15.77 kcal/mol.

| Catalyst | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|

| 20% (w/w) DTP/K10 | 72 | 80 | organic-chemistry.org |

| 20% (w/w) Cs-DTP/K10 | Highly Active | N/A | organic-chemistry.org |

Industrial Scale Synthesis Considerations for this compound Related Compounds

The transition from laboratory-scale synthesis to industrial production requires addressing challenges such as process efficiency, product purity, and waste management. Patent literature provides insight into established industrial processes for producing 2-halomethyl-1,3-cyclic acetals, including the 1,3-dioxolane analogue.

One described industrial process involves the chlorination of vinyl acetate (B1210297) to produce 1,2-dichloroethyl acetate. google.com This intermediate is then reacted with a diol, such as ethylene (B1197577) glycol for the dioxolane or propane-1,3-diol for the dioxane, to form the crude cyclic acetal product along with acyclic ester by-products. google.com A crucial step in achieving high product purity is the removal of water and by-products. google.com

Key considerations for industrial synthesis include:

Water Removal: Water generated during the reaction can be removed by azeotropic distillation, often using a solvent like benzene, to drive the reaction to completion. google.com

By-product Hydrolysis: The crude product mixture is treated with an alkaline solution, such as aqueous sodium hydroxide (B78521), to hydrolyze and remove acyclic ester by-products. google.com

Purification: Final purification is typically achieved through distillation to remove the solvent and other volatile impurities, yielding the 2-(chloromethyl)-1,3-cyclic acetal with high assay (e.g., >98%). google.com

Catalyst Choice: For large-scale operations, both homogeneous catalysts (like p-toluenesulfonic acid or sulfuric acid) and heterogeneous catalysts (such as acidic ion-exchange resins or zeolites) can be employed. google.comgoogle.com Heterogeneous catalysts are often preferred as they simplify product separation and catalyst recycling. google.com

Reaction Control: In batch processes, controlling the removal of by-products like water is key. One method involves using an excess of a low-boiling aldehyde or ketone and distilling it off during the reaction, then replacing it with fresh, dry reactant to continuously remove water. google.com

These industrial methodologies focus on achieving high yield and purity through multi-step purification processes, which are essential for manufacturing pharmaceutical intermediates and other high-value chemicals.

Reactivity and Reaction Mechanisms of 2 Chloromethyl 1,3 Dioxane

Ring-Opening Reactions of the 1,3-Dioxane (B1201747) Heterocycle

The 1,3-dioxane ring, a cyclic acetal (B89532), is stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions or through specific reductive methods. thieme-connect.de The presence and nature of substituents on the ring can direct the regioselectivity of this cleavage.

In complex molecules, such as carbohydrate derivatives, the regioselective opening of 1,3-dioxane acetals serves as a powerful strategy for the differential protection and functionalization of diols. researchgate.net The cleavage can be directed to one of the two C-O bonds by carefully selecting the reagents and reaction conditions. This approach is highly valuable as it avoids multi-step protection-deprotection sequences. researchgate.net

Reductive cleavage methods, which typically yield a hydroxyl group at one position and an ether at the other, are particularly common. The regioselectivity is governed by the nature of the reducing agent and the Lewis acid used for activation. researchgate.net

Lewis Acid-Hydride Systems: Reagents like diisobutylaluminium hydride (DIBAL-H) or combinations of Lewis acids (e.g., AlCl₃) with hydride donors (e.g., LiAlH₄) are frequently used. The Lewis acid coordinates to one of the acetal oxygen atoms, facilitating the ring opening. Cleavage often occurs to generate the more stable oxocarbenium ion intermediate, which is then reduced by the hydride. Steric factors also play a crucial role, with hydride attack often occurring at the less hindered site. researchgate.net

Borane (B79455) Reagents: Borane derivatives can also effect reductive cleavage with distinct regioselectivity, often yielding the ether at the more sterically hindered position. researchgate.net

Table 3: Reagents for Regioselective Reductive Ring-Opening of 1,3-Dioxane Acetals

| Reagent System | General Outcome | Controlling Factors |

|---|---|---|

| DIBAL-H | Cleavage to form an ether at the less hindered oxygen. researchgate.net | Steric accessibility, chelation control. |

| LiAlH₄ / AlCl₃ | Can provide opposite regioselectivity to DIBAL-H depending on substrate. researchgate.net | Formation of different aluminum-chelated intermediates. |

| NaBH₃CN / Lewis Acid | High regioselectivity, often yielding ether at the primary position. researchgate.net | Stability of the intermediate oxocarbenium ion. |

| BH₃·THF / Lewis Acid | Can favor formation of the ether at the more hindered position. researchgate.net | Electronic and steric effects of the borane complex. |

The acid-catalyzed cleavage (hydrolysis) of 1,3-dioxanes is a reversible process that proceeds through a well-established multi-step mechanism. ucalgary.calibretexts.org

Protonation: The reaction is initiated by the protonation of one of the acetal oxygen atoms by an acid catalyst (typically a hydronium ion, H₃O⁺), converting the hydroxyl group into a good leaving group (water). ucalgary.calibretexts.org

Formation of an Oxocarbenium Ion: The protonated acetal undergoes heterolytic cleavage of a carbon-oxygen bond. This step is typically the rate-determining step and results in the formation of a resonance-stabilized oxocarbenium ion. sci-hub.se The positive charge is delocalized between the carbon atom and the remaining oxygen atom of the ring.

Nucleophilic Attack: A nucleophile, typically a water molecule, attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: The resulting protonated intermediate is deprotonated by a water molecule or another base to yield a hemiacetal alcohol. This hemiacetal is in equilibrium with the corresponding aldehyde (chloroacetaldehyde) and diol (propane-1,3-diol).

Regeneration of Catalyst: The hydronium ion catalyst is regenerated in the final deprotonation step.

The electron-withdrawing nature of the chloromethyl group at the C2 position is expected to destabilize the adjacent oxocarbenium ion intermediate, thereby slowing the rate of acid-catalyzed hydrolysis compared to 1,3-dioxanes bearing electron-donating groups at the same position.

While 2-(chloromethyl)-1,3-dioxane itself is not a typical monomer for free radical polymerization, analogous cyclic acetals containing an exocyclic double bond, such as 2-methylene-1,3-dioxane, exhibit a strong tendency to undergo free-radical ring-opening polymerization (rROP). researchgate.netelsevierpure.com This process is of significant interest as it allows for the introduction of ester linkages into the backbone of vinyl polymers, rendering them degradable. researchgate.net

The mechanism involves the addition of a radical initiator to the exocyclic double bond, forming a primary radical intermediate. This intermediate can then follow one of two competitive pathways:

Vinyl Addition Polymerization: The radical propagates by attacking the double bond of another monomer molecule. This pathway retains the cyclic acetal structure in the polymer backbone.

Ring-Opening Polymerization: The radical undergoes β-scission, cleaving one of the C-O bonds within the dioxane ring. This ring-opening step is an intramolecular rearrangement that forms a more stable ester linkage in the polymer backbone and relocates the radical to the end of the newly formed open-chain unit.

The competition between these two pathways is highly dependent on the monomer structure and reaction conditions. For 2-methylene-1,3-dioxane, ring-opening is significantly favored over simple vinyl addition. elsevierpure.com

Table 4: Factors Influencing Polymerization Pathway of Analogous 2-Methylene-1,3-Dioxanes

| Factor | Influence |

|---|---|

| Temperature | Higher temperatures generally favor the ring-opening pathway due to its higher activation energy. |

| Monomer Structure | Substituents that stabilize the ring-opened radical promote the ring-opening pathway. Six-membered rings (dioxanes) tend to have a higher propensity for ring-opening than five-membered rings (dioxolanes). elsevierpure.com |

| Fluorine Substitution | Fluorine substituents on the exocyclic methylene (B1212753) group have been shown to disfavor the ring-opening pathway, leading to a higher proportion of vinyl addition products. elsevierpure.com |

Electrophilic and Radical Transformations Involving the this compound Framework

The this compound framework can undergo transformations initiated by both electrophiles and radicals. While the dioxane ring itself is relatively resistant to electrophilic attack unless under harsh acidic conditions that promote ring opening, the chloromethyl group can influence and participate in such reactions. Radical reactions, on the other hand, primarily target the C-H bonds of the dioxane ring or the chloromethyl group.

The 1,3-dioxane ring is generally stable under basic, reductive, or oxidative conditions but is labile toward Brønsted or Lewis acid reagents. thieme-connect.de This lability can lead to ring-opening reactions, which are a form of electrophilic transformation. For instance, in the presence of a strong acid, the oxygen atoms of the dioxane ring can be protonated, initiating a cascade that can lead to the cleavage of the acetal.

Radical reactions, such as free-radical halogenation, can occur on the 1,3-dioxane ring. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. The reaction is often initiated by UV light, which causes the homolytic cleavage of a halogen molecule into two radical atoms. A halogen radical can then abstract a hydrogen atom from the 1,3-dioxane ring, creating a dioxane radical. This radical can then react with a halogen molecule to form a halogenated dioxane and a new halogen radical, continuing the chain reaction. The regioselectivity of this halogenation is influenced by the stability of the resulting radical intermediate.

Functional Group Interconversions and Derivatization of this compound

The chloromethyl group of this compound is a versatile handle for a variety of functional group interconversions, primarily through nucleophilic substitution reactions. The chlorine atom, being a good leaving group, can be displaced by a wide range of nucleophiles, allowing for the synthesis of a diverse array of derivatives.

One of the most common transformations is the conversion of the chloromethyl group to an alcohol. This can be achieved through hydrolysis, for example, by treatment with aqueous sodium hydroxide (B78521). This reaction proceeds via an S_N2 mechanism, where the hydroxide ion attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. A patent describes a process where the related compound, 2-chloromethyl-1,3-dioxolane (B1265877), remains surprisingly unaffected during alkaline hydrolysis of acyclic ester by-products, suggesting the stability of the cyclic acetal under these conditions. google.com Another patent details the conversion of a 4-chloromethyl-2,2-dimethyl-1,3-dioxolane to the corresponding 4-acetoxymethyl derivative by reaction with sodium acetate (B1210297), which is then hydrolyzed to the 4-hydroxymethyl compound. google.com

The chloromethyl group can also be readily converted into an amino group. Reaction with ammonia (B1221849) or primary or secondary amines leads to the formation of the corresponding aminomethyl derivatives. A patented process describes the synthesis of various acetamides via the reaction of 2-chloromethyl-1,3-dioxolane with substituted amines. sigmaaldrich.com

Furthermore, the introduction of an azido (B1232118) group is another important functional group interconversion. The reaction of this compound with sodium azide (B81097) in a suitable solvent, such as dimethylformamide (DMF), yields 2-(azidomethyl)-1,3-dioxane. The azide derivative can then serve as a precursor for the synthesis of amines via reduction or for the construction of triazoles through cycloaddition reactions.

Below is a table summarizing various nucleophilic substitution reactions for the derivatization of the chloromethyl group in dioxolane and dioxane systems.

| Nucleophile | Reagent(s) | Product Functional Group | Reference |

| Hydroxide | NaOH (aq) | Alcohol | google.com |

| Acetate | CH₃COONa | Acetate Ester | google.com |

| Amine | RNH₂ or R₂NH | Amine | sigmaaldrich.com |

| Azide | NaN₃ | Azide | - |

Elimination Reactions Leading to Unsaturated 1,3-Dioxane Derivatives

Elimination of hydrogen chloride (HCl) from this compound provides a route to the corresponding unsaturated derivative, 2-methylene-1,3-dioxane. This reaction is typically achieved by treatment with a strong, non-nucleophilic base.

The mechanism of this elimination reaction is generally believed to be an E2 (bimolecular elimination) process. The base abstracts a proton from the carbon adjacent to the chloromethyl group (the C2 position of the dioxane ring), while simultaneously, the chloride ion is expelled. This concerted process leads to the formation of a double bond between the C2 carbon and the exocyclic methylene carbon.

A patented method describes the synthesis of 4-methylene-1,3-dioxolane (B14172032) derivatives through the elimination of HCl from the corresponding 4-chloromethyl-1,3-dioxolanes using sodium hydroxide in polyethylene (B3416737) glycol dimethyl ether. google.com This suggests that a similar approach could be applicable to the synthesis of 2-methylene-1,3-dioxane from this compound. The choice of base and reaction conditions is crucial to favor elimination over competing nucleophilic substitution reactions. Sterically hindered bases are often preferred to minimize the likelihood of the base acting as a nucleophile.

The resulting 2-methylene-1,3-dioxane is a valuable monomer for radical ring-opening polymerization, which can be used to synthesize biodegradable polymers.

Conformational Analysis and Stereochemical Behavior of 2 Chloromethyl 1,3 Dioxane

Intrinsic Conformational Preferences of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, akin to cyclohexane (B81311), predominantly adopts a chair conformation to minimize torsional and angle strain. rsc.org This chair form is not rigid but exists in a dynamic equilibrium between two chair conformers, which can interconvert through a process known as ring inversion. The presence of two oxygen atoms in the ring, however, introduces geometric and electronic differences compared to cyclohexane. The C-O bond length is shorter than a C-C bond, which can lead to more pronounced diaxial interactions. thieme-connect.de

The energy landscape of the 1,3-dioxane ring inversion includes higher energy twist-boat and boat conformations as transition states or intermediates. The energy difference between the chair and the twist-boat conformation is a critical parameter in understanding the ring's flexibility. For the parent 1,3-dioxane, the chair conformation is significantly more stable than any other conformer.

Influence of the 2-(Chloromethyl) Substituent on Ring Conformation

The introduction of a substituent at the C2 position, the carbon atom situated between the two oxygen atoms, significantly influences the conformational equilibrium of the 1,3-dioxane ring. For 2-substituted 1,3-dioxanes, there is a general thermodynamic preference for the substituent to occupy the equatorial position to minimize steric hindrance with the axial hydrogen atoms at the C4 and C6 positions. thieme-connect.de However, this steric preference can be modulated by electronic factors, most notably the anomeric effect.

Anomeric Effects and Their Contribution to Stereochemical Stability

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (C2 in this case) to favor an axial orientation, despite the potential for increased steric repulsion. rsc.org This effect is particularly pronounced when the substituent is electronegative. The origin of the anomeric effect is primarily attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring's oxygen atoms and the antibonding σ* orbital of the C2-substituent bond. rsc.org For this interaction to be optimal, the orbitals must be anti-periplanar, a condition met when the substituent is in the axial position.

Diaxial Interactions in Substituted 1,3-Dioxanes

When the 2-(chloromethyl) group occupies the axial position, it experiences steric repulsion from the axial hydrogen atoms at the C4 and C6 positions. These unfavorable steric clashes, known as 1,3-diaxial interactions, increase the conformational energy of the axial form. The magnitude of this steric strain is dependent on the effective size of the substituent. The shorter C-O bonds in the 1,3-dioxane ring, compared to the C-C bonds in cyclohexane, can make these diaxial interactions more significant. thieme-connect.de The conformational free energy difference (A-value) for a substituent is a measure of the preference for the equatorial position. While a precise A-value for the chloromethyl group in the 1,3-dioxane system is not extensively documented, it is expected to be a key determinant in the conformational equilibrium.

Conformational Isomerization Pathways and Energy Barriers

The interconversion between the two chair conformations of 2-(chloromethyl)-1,3-dioxane, where the chloromethyl group moves from an equatorial to an axial position and vice versa, is a dynamic process that occurs via a high-energy transition state, often involving a twist-boat conformation. The rate of this ring inversion is determined by the free energy of activation (ΔG‡) for the process.

For the parent 1,3-dioxane and its simple alkyl derivatives, these energy barriers have been determined experimentally and computationally. rsc.orgresearchgate.net For instance, studies on alkoxy-substituted 1,3-dioxanes have shown that the barriers to ring inversion are similar to that of the parent compound, suggesting that the primary contribution to the barrier is the torsional strain inherent to the ring system itself. rsc.org While specific experimental data for this compound is scarce, the energy barrier is expected to be in a similar range to other 2-substituted 1,3-dioxanes, though it may be influenced by the electronic nature and steric bulk of the chloromethyl group.

Table 1: Representative Energy Barriers for Ring Inversion in 1,3-Dioxane and Derivatives

| Compound | Substituent at C2 | Energy Barrier (ΔG‡) (kcal/mol) |

| 1,3-Dioxane | -H | ~9.9 |

| 2-Methyl-1,3-dioxane (B3054962) | -CH₃ | ~9.8 |

| 2-Alkoxy-1,3-dioxane | -OR | ~9.7 - 10.1 |

Note: The data presented are approximate values from various studies and are intended for comparative purposes. The exact values can vary with experimental conditions and computational methods.

Chirality and Stereoisomerism in Substituted this compound Structures

The introduction of the chloromethyl group at the C2 position of the 1,3-dioxane ring has important stereochemical consequences. The C2 carbon atom becomes a stereocenter if the substitution pattern of the rest of the ring is asymmetric. For the parent this compound, the molecule is achiral due to a plane of symmetry passing through the C2 and C5 atoms.

Advanced Spectroscopic and Analytical Characterization of 2 Chloromethyl 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 2-(Chloromethyl)-1,3-dioxane. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the complete assignment of the molecule's proton and carbon skeletons.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the chloromethyl group and the dioxane ring. Based on the known spectrum of 1,3-dioxane (B1201747), the protons at the C2, C4/C6, and C5 positions are chemically non-equivalent. The introduction of a chloromethyl group at the C2 position further influences the chemical shifts.

The protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet, shifted downfield due to the electron-withdrawing effect of the chlorine atom. The proton at the C2 position, now a methine proton, will also be a singlet and significantly downfield due to the influence of two adjacent oxygen atoms and the chloromethyl group. The axial and equatorial protons at the C4 and C6 positions will be diastereotopic and are expected to show complex splitting patterns, appearing as multiplets. The protons at the C5 position, furthest from the substituents, will likely appear as a multiplet at a more upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information. The carbon of the chloromethyl group will appear at a characteristic chemical shift. The C2 carbon will be the most deshielded carbon of the dioxane ring due to the two adjacent oxygen atoms. The C4/C6 carbons will have a similar chemical shift, while the C5 carbon will be the most shielded of the ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂Cl | ~3.6-3.8 | ~45-50 |

| H-2 | ~4.8-5.0 | ~100-105 |

| H-4ax, H-6ax | ~3.7-3.9 | ~65-70 |

| H-4eq, H-6eq | ~4.0-4.2 | ~65-70 |

| H-5ax | ~1.4-1.6 | ~25-30 |

| H-5eq | ~2.0-2.2 | ~25-30 |

Note: These are predicted values based on the analysis of 1,3-dioxane and related substituted derivatives. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., NOESY) for Conformational Studies

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the three-dimensional structure and conformational preferences of this compound in solution. The 1,3-dioxane ring typically adopts a chair conformation to minimize steric strain.

In a NOESY experiment, cross-peaks are observed between protons that are close in space, irrespective of their covalent bonding. For this compound, NOESY can be used to establish the relative orientation of the chloromethyl group. If the chloromethyl group is in an equatorial position, NOE cross-peaks would be expected between the protons of the chloromethyl group and the equatorial protons at C4 and C6. Conversely, an axial orientation would result in NOEs to the axial protons at C4 and C6. Conformational studies on various 2-substituted 1,3-dioxanes have generally shown a preference for the substituent to occupy the equatorial position to minimize 1,3-diaxial interactions. docbrown.infonih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the methylene (B1212753) groups of the dioxane ring and the chloromethyl group are anticipated in the 2850-3000 cm⁻¹ region. The presence of the ether linkages (C-O-C) in the dioxane ring will give rise to strong C-O stretching bands, typically in the 1000-1200 cm⁻¹ range. A key feature will be the C-Cl stretching vibration from the chloromethyl group, which is expected to appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-3000 |

| C-O (ether) | Stretching | 1000-1200 |

| C-Cl | Stretching | 600-800 |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular mass. Due to the presence of chlorine, this peak would be accompanied by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound is expected to proceed through several characteristic pathways. researchgate.netsigmaaldrich.com Cleavage of the chloromethyl group would result in a prominent fragment. Ring opening and subsequent fragmentation of the dioxane ring are also expected. Common fragmentation pathways for 1,3-dioxanes involve the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules. sigmaaldrich.com

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion |

| 136/138 | [M]⁺ (Molecular ion) |

| 87 | [M - CH₂Cl]⁺ |

| 49 | [CH₂Cl]⁺ |

Chromatographic Methods (GC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. By using an appropriate column and temperature program, impurities can be separated and quantified. The choice of the stationary phase is critical for achieving good resolution.

HPLC can also be employed, particularly for less volatile impurities or for preparative scale separations. A reverse-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase, would be a common approach for the analysis of this moderately polar compound.

X-ray Crystallography for Solid-State Structural and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. lookchem.com If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information about its bond lengths, bond angles, and solid-state conformation.

The crystallographic data would confirm the chair conformation of the 1,3-dioxane ring and would definitively establish the axial or equatorial orientation of the chloromethyl substituent. Such studies on related substituted 1,3-dioxanes have been instrumental in understanding the stereochemical preferences in these ring systems. docbrown.info

Applications of 2 Chloromethyl 1,3 Dioxane in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block in Multi-Step Syntheses

The dual functionality of 2-(Chloromethyl)-1,3-dioxane allows it to serve as a key intermediate in the synthesis of a variety of more complex molecules. The chloromethyl group provides a reactive handle for nucleophilic substitution, while the 1,3-dioxane (B1201747) ring acts as a stable protecting group for a carbonyl functional group.

One significant application is its use as a monomer in polymer chemistry. Through cationic ring-opening polymerization, this compound (often abbreviated as CDOL) can be used to synthesize functional polyethers. acs.org The resulting polymers possess pendant chloromethyl groups that can be further modified, for instance, through azidation reactions, to create energetic polymers or other materials with tailored properties. acs.org

In the realm of small-molecule synthesis, the related compound 2-(chloromethyl)-1,3-dioxolane is used as a key building block for producing 2,2-dichloroacetamides. google.com These acetamides are employed as herbicide antidotes, which protect crops from the phytotoxic effects of certain herbicides. google.com The synthesis involves reacting the 2-(chloromethyl) cyclic acetal (B89532) with a substituted amine, demonstrating the utility of this scaffold in agrochemical manufacturing. google.com The reactivity of this compound is analogous, allowing it to serve as a precursor to a wide array of derivatives through substitution of the chloride atom.

Table 1: Selected Applications of this compound as a Synthetic Building Block

| Application Area | Synthetic Role of this compound | Resulting Product Class | Reference |

|---|---|---|---|

| Polymer Chemistry | Monomer | Functional Polyethers / Energetic Polymers | acs.org |

Precursors for Novel Cyclic Ketene (B1206846) Acetals and Other Unsaturated Heterocycles

A prominent application of this compound is its role as a precursor to 2-methylene-1,3-dioxane, a type of cyclic ketene acetal (CKA). Cyclic ketene acetals are valuable monomers in polymer synthesis, particularly for their ability to undergo radical ring-opening polymerization (rROP). chemicalbook.com

The conversion is typically achieved through a base-induced elimination reaction (dehydrochlorination). For instance, treating this compound with a strong base like potassium hydroxide (B78521) in a suitable solvent such as sec-butanol promotes the elimination of HCl to form the exocyclic double bond of 2-methylene-1,3-dioxane. chemicalbook.com

Table 2: Synthesis of 2-Methylene-1,3-dioxane

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|

The resulting CKA, 2-methylene-1,3-dioxane, can then be polymerized. This process is significant because it provides an alternative synthetic route to polyesters. The rROP of CKAs introduces ester linkages into the polymer backbone, making the resulting materials biodegradable. chemicalbook.com This allows for the synthesis of polymers with structures analogous to polycaprolactone, expanding the range of accessible biodegradable materials for various applications. chemicalbook.comchemicalbook.com

Utility in the Synthesis of Functionalized 1,3-Diols and Polyol Derivatives

The 1,3-dioxane ring is fundamentally a cyclic acetal, which serves as a common protecting group for 1,3-diols. This relationship can be exploited synthetically. This compound can be viewed as a protected form of 1-chloro-2-hydroxy-3-propanol, with the key advantage that the chloromethyl group can be chemically modified before the deprotection step.

This two-stage strategy allows for the synthesis of a wide range of functionalized 1,3-diols. The first step involves a nucleophilic substitution reaction at the chloromethyl group. As a primary alkyl halide, it is susceptible to reaction with a variety of nucleophiles (e.g., azide (B81097), cyanide, alkoxides, thiolates). In the second step, the 1,3-dioxane ring is hydrolyzed under acidic conditions to release the functionalized 1,3-diol. This acid-catalyzed deprotection is a standard transformation in organic synthesis.

This methodology provides a reliable pathway to 1,3-diols containing diverse functional groups at the C2 position, which are important structural motifs in many natural products and pharmaceuticals. lookchem.com

Table 3: Synthetic Pathway to Functionalized 1,3-Diols

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Nucleophilic Substitution (SN2) | NaCN | 2-(Cyanomethyl)-1,3-dioxane |

| 2 | Acetal Hydrolysis | H3O+ | 3,4-Dihydroxybutanenitrile |

| 1 | Nucleophilic Substitution (SN2) | NaN3 | 2-(Azidomethyl)-1,3-dioxane |

| 2 | Acetal Hydrolysis | H3O+ | 1-Azido-2,3-propanediol |

| 1 | Nucleophilic Substitution (SN2) | NaOMe | 2-(Methoxymethyl)-1,3-dioxane |

Application in Protective Group Chemistry for Carbonyl Compounds and 1,3-Diols

The formation of a 1,3-dioxane is a standard and robust method for the protection of carbonyl compounds (aldehydes and ketones) and 1,3-diols. The 1,3-dioxane moiety within this compound is synthesized by the acid-catalyzed reaction of chloroacetaldehyde (B151913) with 1,3-propanediol (B51772). In this context, the dioxane ring serves as a protecting group for the aldehyde functionality of chloroacetaldehyde.

As a protecting group, the 1,3-dioxane ring is highly stable under a wide range of conditions, including exposure to bases, nucleophiles, organometallic reagents, and many oxidizing and reducing agents. This stability is crucial in multi-step syntheses where other parts of a molecule must be modified without affecting the carbonyl group.

Deprotection to regenerate the original carbonyl compound is readily achieved by acid-catalyzed hydrolysis, often in the presence of water. This reliable method for both protection and deprotection makes 1,3-dioxanes an essential tool in synthetic organic chemistry.

Development of Spirocyclic and Annulated Systems Incorporating 1,3-Dioxane Moieties

While direct examples of this compound in the synthesis of spirocyclic or annulated (fused ring) systems are not widely documented, its structure offers significant potential for such applications. The chloromethyl group serves as an electrophilic handle that can be used to form new rings.

One potential strategy involves an intramolecular alkylation. A nucleophile could be introduced elsewhere in a molecule containing the this compound unit. A subsequent base-induced intramolecular SN2 reaction would lead to the formation of a new ring fused or attached in a spiro fashion to the dioxane.

Alternatively, the chloromethyl group can be transformed into other reactive functionalities to facilitate cyclization. For example, conversion to a phosphonium (B103445) salt would generate a Wittig reagent. This reagent could then react with a ketone tethered to the dioxane ring to form an annulated system. The versatility of the 1,3-dioxane ring as a stable scaffold, combined with the reactivity of the C2 substituent, makes it a promising candidate for the creative construction of complex, multi-cyclic architectures.

Theoretical and Computational Chemistry Studies of 2 Chloromethyl 1,3 Dioxane

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Chloromethyl)-1,3-dioxane, these methods could provide valuable insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method for investigating the conformational preferences of cyclic molecules like 1,3-dioxanes. In principle, DFT calculations could be used to determine the most stable conformations of this compound, which is expected to exist primarily in a chair conformation. The orientation of the 2-(chloromethyl) substituent, whether axial or equatorial, would be a key area of investigation. By calculating the relative energies of these conformers, researchers could predict their equilibrium populations. However, specific studies applying DFT to the conformational analysis of this compound, including data on bond lengths, bond angles, and dihedral angles for its various conformers, are not present in the current body of scientific literature.

Ab Initio Methods for Energy Landscape and Stability Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be employed to map the potential energy surface of this compound. This would allow for the prediction of its energy landscape and the relative stabilities of different isomers and conformers. Such calculations would also be crucial for identifying transition states between different conformations, thereby providing a complete picture of the molecule's conformational flexibility. Despite the potential of these methods, there are no specific published ab initio studies that provide a detailed energy landscape or stability predictions for this compound.

Reaction Pathway and Transition State Analysis of this compound Transformations

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, these techniques could be used to study various transformations, such as nucleophilic substitution at the chloromethyl group or reactions involving the dioxane ring. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This would provide critical information on reaction kinetics and thermodynamics. However, no computational studies analyzing the reaction pathways and transition states of transformations involving this compound have been found in the literature.

Development of Predictive Models for Reactivity and Selectivity

Building upon the data from quantum chemical calculations and reaction pathway analyses, it would be possible to develop predictive models for the reactivity and selectivity of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) or more advanced machine learning models could be employed to correlate the molecule's structural and electronic properties with its chemical behavior. Such models would be highly beneficial for predicting the outcomes of new reactions and for designing novel synthetic routes. The development of such predictive models is contingent on the availability of foundational computational data, which is currently lacking for this specific compound.

Future Directions and Emerging Research Areas for 2 Chloromethyl 1,3 Dioxane

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of 1,3-dioxane (B1201747) derivatives is a cornerstone for their broader application. Future research is moving beyond traditional acid catalysis towards more sophisticated and sustainable catalytic systems. A significant emerging area is the development of chemoenzymatic cascades, which combine the high selectivity of biocatalysts with the broad applicability of chemical catalysts. d-nb.info

One promising approach involves a two-step enzyme cascade to produce chiral diols from aliphatic aldehydes, followed by a metal-catalyzed conversion to the corresponding dioxolane or dioxane. d-nb.infonih.gov Ruthenium-based molecular catalysts, such as [Ru(triphos)(tmm)], have shown efficacy in this subsequent conversion. nih.gov This hybrid method allows for the synthesis to be carried out in a purely organic environment, eliminating the need for complex solvent changes between the biological and chemical steps. d-nb.info

Furthermore, the use of renewable C1 sources like carbon dioxide (CO₂) is a key target for sustainable synthesis. Research has demonstrated the possibility of catalytically transforming bioderived diols into acetals using CO₂. nih.gov This process often requires a combination of a transition metal catalyst and a Lewis acid to activate the carbon dioxide. While yields are currently moderate, this pathway represents a significant step towards greener chemical production. nih.gov

Table 1: Emerging Catalytic Strategies for Dioxane/Dioxolane Synthesis

| Catalytic Approach | Key Features | Example Catalyst System | Potential Advantages |

|---|---|---|---|

| Chemoenzymatic Cascade | Combination of biocatalysis and chemocatalysis in a single medium. d-nb.info | Pseudomonas fluorescens benzaldehyde (B42025) lyase (PfBAL) followed by a Ruthenium catalyst. d-nb.infonih.gov | High stereoselectivity, potential for using bio-based solvents. nih.gov |

| Renewable C1 Sources | Utilization of CO₂ as a building block for the acetal (B89532) methylene (B1212753) unit. nih.gov | [Ru(triphos)(tmm)] in combination with HNTf₂. nih.gov | Reduces reliance on fossil fuels, creates a more sustainable synthetic route. |

Exploration of Advanced Reactivity Patterns and Unconventional Transformations

The inherent reactivity of the 2-(chloromethyl)-1,3-dioxane structure offers fertile ground for exploring novel chemical transformations. The primary alkyl chloride of the chloromethyl group is a prime site for various nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, making it a versatile intermediate for more complex molecular architectures.

Beyond standard SN2 reactions, research into related reactive compounds, such as 6-(chloromethyl)-6-methylfulvene, has uncovered more diverse reactivity modes that could be applicable. nih.gov These include:

Direct attack at a carbon center adjacent to the reactive group.

Deprotonation of the chloromethyl group itself, followed by reactions like aldol (B89426) condensation. nih.gov

Exploring these unconventional pathways with this compound could lead to the discovery of new synthetic methodologies. The dioxane ring itself, while generally stable, can participate in ring-opening reactions, particularly under acidic conditions, which is a key mechanism in the formation of polyacetal polymers. Investigating the controlled ring-opening of functionalized dioxanes like this compound could provide access to novel functionalized polymers.

Integration into Materials Science and Polymer Chemistry Beyond Basic Monomers

The bifunctional nature of this compound makes it an attractive candidate for applications in materials science and polymer chemistry. While simple 1,3-dioxolanes serve as comonomers in the production of polyacetals via ring-opening polymerization, the addition of the reactive chloromethyl side group opens up more advanced possibilities.

This reactive handle can be used to:

Create functional polymers: The chloromethyl group can be modified post-polymerization to introduce specific properties to the polymer backbone.

Act as a crosslinking agent: The ability of the chloromethyl group to react with various nucleophiles allows it to link polymer chains together, enhancing the material's mechanical properties and thermal stability.

Serve as a specialized monomer: Copolymerization of this compound with other monomers could yield polymers with tailored functionalities integrated directly into their structure. For instance, polymers incorporating 2-(chloromethyl)oxirane have been developed for specific applications. nih.gov

The development of novel polymers derived from functionalized dioxanes is an active area of research, with potential applications ranging from advanced coatings and adhesives to biocompatible materials for medical use.

Table 2: Potential Polymer Applications for this compound

| Application Area | Role of this compound | Desired Polymer Property |

|---|---|---|

| Functional Coatings | Monomer or additive | Enhanced adhesion, chemical resistance, tailored surface properties. |

| Advanced Adhesives | Crosslinking agent | Increased bond strength, improved thermal stability. |

| Biomaterials | Functionalized monomer | Biocompatibility, sites for drug conjugation. |

| Solid Polymer Electrolytes | Comonomer in polyacetal synthesis | Ion conductivity, mechanical integrity. |

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with synthetic organic chemistry provides a powerful tool for accelerating research and development. Quantum chemical simulations, particularly using Density Functional Theory (DFT), are increasingly being used to understand the intricacies of 1,3-dioxane systems. researchgate.netscispace.com

Computational studies can provide deep insights into:

Reaction Mechanisms: Theoretical calculations can elucidate the pathways of reactions, such as the thermal decomposition of substituted 1,3-dioxanes, by modeling transition states and reaction energy profiles. scispace.com This can help in optimizing reaction conditions and predicting product distributions. scispace.com

Conformational Analysis: The stereochemistry of the 1,3-dioxane ring is crucial to its reactivity and properties. Computational methods can accurately predict the most stable conformations (e.g., chair or twist-boat) and the orientation of substituents (axial vs. equatorial). researchgate.net This information is vital for designing molecules with specific three-dimensional structures.

Predictive Modeling: By simulating molecular properties, computational tools can guide synthetic efforts. For example, modeling the interaction of different catalysts with the dioxane precursor can help in the rational design of more efficient catalytic systems. Ab initio studies have been used to investigate the formation of 1,3-dioxanes from precursors like formaldehyde (B43269) and alkenes, providing a fundamental understanding of the reaction. dntb.gov.ua

This synergistic approach, where computational predictions guide experimental work and experimental results validate and refine computational models, is crucial for the efficient development of new synthetic routes and materials based on this compound.

Table 3: Application of Computational Methods to 1,3-Dioxane Research

| Computational Method | Research Area | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of transition states, activation energies, and thermodynamic parameters. scispace.com |

| DFT and Ab Initio Methods | Conformational Analysis | Prediction of stable molecular geometries, substituent orientations, and barriers to ring inversion. researchgate.netdntb.gov.ua |

| Quantum Chemical Simulation | Synthetic Pathway Design | Modeling of catalyst-substrate interactions to inform the development of novel catalytic systems. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-1,3-dioxane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves acid-catalyzed cyclization of chlorinated precursors with diols. For example, reacting chloromethyl ethylene glycol derivatives under reflux with catalysts like p-toluenesulfonic acid (PTSA) in anhydrous toluene. Optimization parameters include:

- Temperature : Maintaining 80–100°C to balance reaction rate and byproduct formation.

- Catalyst loading : 5–10 mol% PTSA improves yield (up to 75%) while minimizing decomposition.

- Solvent choice : Non-polar solvents (e.g., toluene) reduce side reactions compared to polar aprotic solvents.

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm the dioxane ring. The chloromethyl group () appears as a triplet at δ ~3.7–4.0 ppm (H) and δ ~45–50 ppm (C).

- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and ring conformation. For example, studies show a chair conformation with axial chloromethyl groups, validated by anisotropic displacement parameters () and R-factors () .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 136.05 for ) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to study the adsorption properties of this compound on nanomaterials?

- Methodological Answer :

- Modeling Interactions : DFT (e.g., B3LYP/6-311G++(d,p)) calculates adsorption energies () between the compound and adsorbents like fullerene C or activated carbon fragments. For this compound, values range from -15 to -30 kJ/mol, indicating physisorption-dominated processes .

- HOMO-LUMO Analysis : A narrow HOMO-LUMO gap (~4.5 eV) suggests moderate reactivity, correlating with experimental observations of selective binding to amine-functionalized surfaces .

- Electron Localization Function (ELF) : ELF maps (0.7–0.9 a.u.) reveal covalent interactions between the chloromethyl group and adsorbent surfaces, critical for designing solid-phase microextraction (SPME) protocols .

Q. What strategies are used to evaluate the biological activity of this compound derivatives in drug discovery?

- Methodological Answer :

- Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) screen derivatives for IC values. For example, analogs with electron-withdrawing substituents show enhanced activity (IC ~10 µM) due to improved membrane permeability .

- Enzyme Inhibition Studies : Kinase inhibition is assessed via fluorescence polarization (FP) assays. Derivatives targeting GPCRs (e.g., β-adrenergic receptors) exhibit K values < 100 nM when the chloromethyl group is substituted with aryl moieties .

- Mutagenicity Testing : Ames tests with Salmonella typhimurium strains (TA98, TA100) evaluate genotoxic risks. Negative results for parent compounds suggest low mutagenic potential .

Q. How does the stereochemistry of this compound influence its reactivity in organic synthesis?

- Methodological Answer :

- Conformational Analysis : X-ray data show that the chair conformation places the chloromethyl group axially, reducing steric hindrance during nucleophilic substitution (S2). This geometry increases reactivity by 30% compared to equatorial positions .

- Stereoelectronic Effects : Hyperconjugation between the C-Cl σ* orbital and adjacent oxygen lone pairs stabilizes transition states in ring-opening reactions. Computational NBO analysis confirms charge transfer (~0.15 e) from O to Cl .

- Applications in Asymmetric Synthesis : Chiral derivatives serve as ligands in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), achieving enantiomeric excess (ee) > 90% when paired with BINAP .

Safety and Handling

Q. What protocols are recommended for safe laboratory handling of this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks (TLV: 1 ppm).

- Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil) and goggles prevent dermal/ocular exposure.

- Spill Management : Neutralize with sodium bicarbonate (5% w/v) and adsorb using vermiculite.

- Storage : Keep in amber glass bottles under inert gas (N) at 4°C to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.